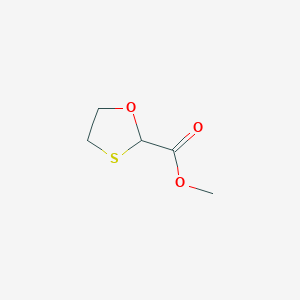
Methyl 1,3-oxathiolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3-oxathiolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3S and its molecular weight is 148.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Methyl 1,3-oxathiolane-2-carboxylate belongs to the oxathiolane family, characterized by a five-membered ring containing sulfur and oxygen atoms. Its structural formula can be represented as follows:
Pharmaceutical Applications
-
Synthesis of Antiviral Agents
- This compound serves as an intermediate in the synthesis of antiviral drugs such as Lamivudine and Emtricitabine . These drugs are crucial in the treatment of HIV and hepatitis B infections. The compound's structure allows for modifications that enhance its efficacy against viral replication.
- Quality Control in Drug Production
- Research on Chiral Compounds
Case Study 1: Synthesis of Lamivudine
A notable application of this compound is in the synthesis of Lamivudine. The process involves:
- Condensation of this compound with silylated cytosine.
- Reduction steps to yield Lamivudine with high enantiomeric purity.
This method has been optimized for industrial production, demonstrating significant yield improvements over previous techniques .
Case Study 2: Quality Assurance in Emtricitabine Production
In the production of Emtricitabine, this compound is integral to QC processes. Analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed to monitor the compound's presence and ensure compliance with regulatory standards. This application highlights its importance in maintaining drug quality throughout manufacturing processes .
Propriétés
Numéro CAS |
171284-68-7 |
|---|---|
Formule moléculaire |
C5H8O3S |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
methyl 1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C5H8O3S/c1-7-4(6)5-8-2-3-9-5/h5H,2-3H2,1H3 |
Clé InChI |
GKHZLCVXGAXEFH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1OCCS1 |
SMILES canonique |
COC(=O)C1OCCS1 |
Synonymes |
1,3-Oxathiolane-2-carboxylicacid,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















